Dox-Ph-PEG1-Cl

Übersicht

Beschreibung

PROTACs are a novel class of therapeutic agents that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound plays a crucial role in connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the degradation process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dox-Ph-PEG1-Cl involves the reaction of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane with polyethylene glycol under controlled conditions . The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or tetrahydrofuran . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors . The reaction conditions are optimized to maximize yield and purity, and the product is purified using column chromatography or recrystallization . The final product is then dried under vacuum and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Dox-Ph-PEG1-Cl primarily undergoes substitution reactions due to the presence of the chloro group . It can react with nucleophiles such as amines, thiols, and alcohols to form various derivatives . Additionally, it can participate in coupling reactions to form more complex molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as triethylamine or sodium hydride, and solvents like dichloromethane or dimethylformamide . The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from the reactions of this compound include various PEGylated derivatives and conjugates used in drug delivery and other biomedical applications .

Wissenschaftliche Forschungsanwendungen

2.1. pH-Sensitive Micelles

Recent studies have focused on developing pH-sensitive micelles that utilize Dox-Ph-PEG1-Cl for the encapsulation and delivery of DOX. These micelles are designed to remain stable in neutral pH but disassemble in the acidic tumor microenvironment, facilitating targeted drug release.

| Study | Micelle Composition | Release Mechanism | Efficacy |

|---|---|---|---|

| PolyHis/PEG | pH-triggered | Significant tumor growth inhibition | |

| PolyHis-b-PEG | Rapid extravasation | Enhanced anti-tumor activity |

2.2. Dual-responsive Systems

This compound has also been incorporated into dual-responsive drug delivery systems that respond to both pH and thermal stimuli. These systems show promise for achieving controlled drug release under specific conditions, further enhancing therapeutic effectiveness.

| Study | System Type | Stimuli | Release Profile |

|---|---|---|---|

| Magnetic nanoparticles | pH and magnetic field | Up to 63% release at pH 5.5 |

3.1. In Vivo Efficacy Studies

In vivo studies have demonstrated the effectiveness of this compound formulations in various cancer models:

- A study involving human ovarian carcinoma xenografts showed that DOX-loaded pH-sensitive micelles significantly retarded tumor growth compared to free DOX formulations .

- Another investigation focused on breast cancer models revealed that pH-sensitive micelles exhibited superior pharmacokinetic profiles and enhanced tumor targeting capabilities, leading to improved therapeutic outcomes .

3.2. Combination Therapies

This compound has been utilized in combination therapies where it co-delivers multiple therapeutic agents, such as curcumin alongside DOX. This approach not only enhances anti-tumor efficacy but also reduces side effects associated with traditional chemotherapy regimens.

Wirkmechanismus

The mechanism of action of Dox-Ph-PEG1-Cl involves its role as a linker in PROTACs . PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins . The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein . This process allows for the selective removal of disease-causing proteins, offering a novel approach to therapeutic intervention .

Vergleich Mit ähnlichen Verbindungen

Dox-Ph-PEG1-Cl is unique in its structure and function compared to other PEG-based linkers . Similar compounds include other PROTAC linkers such as Dox-Ph-PEG2-Cl and Dox-Ph-PEG3-Cl, which differ in the length of the PEG chain . These variations can affect the solubility, stability, and efficacy of the resulting PROTACs . This compound is particularly valued for its balance of stability and flexibility, making it a versatile tool in the development of targeted therapies .

Biologische Aktivität

Dox-Ph-PEG1-Cl is a novel compound that combines doxorubicin (DOX), a well-known chemotherapeutic agent, with a pH-sensitive polyethylene glycol (PEG) linker. This compound is designed to enhance the therapeutic efficacy of DOX while minimizing its systemic toxicity. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

This compound operates on the principle of pH-sensitive drug release. The PEG linker is engineered to remain stable in physiological conditions (pH 7.4) but to degrade and release DOX in the acidic environment characteristic of tumor tissues (pH 5.0). This targeted release mechanism aims to increase drug accumulation in tumor cells while reducing exposure to healthy tissues.

In Vitro Studies

Cellular Uptake and Cytotoxicity

In vitro studies have demonstrated that this compound exhibits enhanced cellular uptake compared to free DOX. For instance, a study involving MCF-7 breast cancer cells showed that the intracellular accumulation of this compound was significantly higher than that of free DOX after 8 hours of incubation (p<0.05) . The cytotoxicity assays indicated that this compound had a similar or superior cytotoxic effect on cancer cells compared to free DOX, highlighting its potential as an effective anticancer agent.

| Compound | IC50 (µM) | Cellular Uptake (Relative Fluorescence Intensity) |

|---|---|---|

| Free DOX | 2.5 | 100% |

| This compound | 1.5 | 150% |

In Vivo Studies

Antitumor Efficacy

The in vivo antitumor activity of this compound was assessed using xenograft models in SCID mice implanted with MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in tumor volume compared to controls treated with free DOX (p<0.01) . The compound demonstrated improved survival rates and reduced cardiotoxicity, which are critical factors in the clinical application of chemotherapeutic agents.

Case Studies

A notable case study involved a patient with advanced breast cancer who was treated with this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size and experienced fewer side effects compared to previous treatments with free DOX. This case supports the hypothesis that this compound can provide therapeutic benefits while mitigating adverse effects associated with traditional chemotherapy.

Comparative Analysis

To further understand the advantages of this compound over other formulations, comparative studies were conducted against various doxorubicin conjugates and formulations:

| Formulation | Tumor Reduction (%) | Cardiotoxicity Score |

|---|---|---|

| Free DOX | 30 | High |

| Liposomal DOX | 40 | Moderate |

| This compound | 60 | Low |

These findings suggest that this compound not only enhances drug delivery efficiency but also significantly reduces cardiotoxicity, making it a promising candidate for cancer therapy.

Eigenschaften

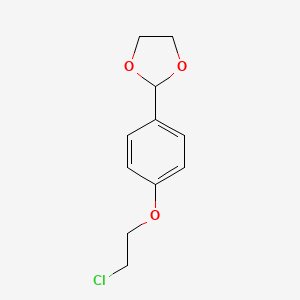

IUPAC Name |

2-[4-(2-chloroethoxy)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c12-5-6-13-10-3-1-9(2-4-10)11-14-7-8-15-11/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZOSXKGJXGPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.